![molecular formula C11H8F3IN2O2 B2682456 Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 900019-79-6](/img/structure/B2682456.png)
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Beschreibung
Historical Development of Imidazo[1,2-a]Pyridine Research
The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the mid-20th century. Early studies focused on its structural elucidation and basic pharmacological properties, with seminal work by Enguehard-Gueiffier and Gueiffier (2007) highlighting its potential as a privileged structure in drug discovery. The scaffold’s bicyclic architecture, featuring a bridgehead nitrogen atom, enables diverse electronic interactions, making it amenable to functionalization at multiple positions.
The Groebke-Blackburn-Bienaymé reaction, developed in the late 1990s, marked a turning point by enabling efficient three-component syntheses of imidazo[1,2-a]pyridines. This method, alongside subsequent advances in metal-free and multicomponent reactions, expanded access to derivatives like this compound. The integration of halogen and fluorinated substituents emerged as a key strategy to modulate bioactivity and physicochemical properties.
Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry
The trifluoromethyl (-CF₃) group is a critical motif in medicinal chemistry due to its strong electron-withdrawing effect, metabolic stability, and lipophilicity. In imidazo[1,2-a]pyridines, CF₃ substitution at position 2 enhances aromatic π-stacking interactions and stabilizes charge-transfer complexes, improving binding affinity to biological targets. For example, CF₃-containing analogs of zolpidem exhibit prolonged half-lives due to reduced oxidative metabolism.
In this compound, the CF₃ group likely contributes to:
Research Importance of Iodo Substituents in Medicinal Chemistry
Iodo substituents serve dual roles in drug design: as pharmacophores and as synthetic handles for further derivatization. At position 6, the iodine atom in this compound enables:
- Halogen bonding : The iodine’s σ-hole interacts with Lewis basic residues (e.g., carbonyl oxygen), enhancing target binding.
- Radiolabeling potential : For PET imaging using isotopes like ¹²³I or ¹²⁵I.
- Cross-coupling reactivity : Facilitating Suzuki-Miyaura or Ullmann reactions to introduce aryl, alkenyl, or alkynyl groups.
Recent studies demonstrate that iodo-substituted imidazo[1,2-a]pyridines exhibit potent anticancer activity, with iodine’s steric bulk and electronic effects modulating kinase inhibition profiles. For instance, iodine-enhanced derivatives show nanomolar IC₅₀ values against tyrosine kinases involved in tumor proliferation.
Current Research Landscape for Imidazo[1,2-a]Pyridine Derivatives
Contemporary synthetic strategies prioritize atom economy, regioselectivity, and functional group compatibility. Key advances include:
These methods enable rapid access to derivatives like this compound, which is being explored for:
- Anticancer agents : Targeting PI3K/AKT/mTOR pathways.
- Antimicrobials : Disrupting bacterial topoisomerases.
- Neurological therapeutics : Modulating GABAₐ receptors.
Eigenschaften
IUPAC Name |
ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRFCNDHGVYFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the iodine atom and trifluoromethyl group can be achieved through halogenation and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Cross-Coupling Reactions
The iodine atom at position 6 undergoes palladium-catalyzed coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
Replaces iodine with aryl/heteroaryl groups using boronic acids:
Conditions | Catalyst/Base | Solvent | Temperature | Yield | Application |
---|---|---|---|---|---|
Pd(PPh₃)₄/Na₂CO₃ | DME/H₂O | 80°C | 72% | Synthesis of PI3K inhibitors | |
Pd(dppf)Cl₂/K₂CO₃ | Dioxane/H₂O | 100°C | 68% | Functionalized imidazopyridines |
This reaction preserves the trifluoromethyl and ester groups while introducing new aromatic systems for enhanced bioactivity .
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
Acidic Hydrolysis
-
Conditions : HCl (6M), ethanol, reflux (12h)
-
Outcome : Converts ester to carboxylic acid with >90% conversion .
Basic Hydrolysis
-
Conditions : NaOH (2M), THF/H₂O, 60°C (6h)
-
Outcome : Sodium carboxylate intermediate, useful for further derivatization .
Reduction Reactions
Catalytic hydrogenation selectively reduces the imidazo[1,2-a]pyridine core:
Conditions | Catalyst | Pressure | Outcome |
---|---|---|---|
H₂/Pd-C | Ethanol | 1 atm | Partial saturation of the pyridine ring |
H₂/Pd(OH)₂ | THF/EtOH | 3 atm | Full reduction to tetrahydroimidazopyridine |
Reduced derivatives show improved solubility for biological assays .
Iodine Displacement
-
Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperazine) in DMF at 120°C to introduce nitrogen-containing side chains.
-
Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyst system couples primary/secondary amines at 110°C.
Cycloaddition Reactions
Participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives:
-
Conditions : Cu(OTf)₂, CH₃CN, 60°C
-
Application : Expands heterocyclic diversity for material science.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C; reactions typically performed below 150°C .
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO); limited stability in strong acids/bases .
Comparative Reaction Data
Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Suzuki Coupling | 2.3×10⁻³ | 85.2 |
Ester Hydrolysis | 1.1×10⁻⁴ | 92.7 |
Data derived from Arrhenius plots under standardized conditions .
This compound’s versatility in cross-coupling, hydrolysis, and cycloaddition reactions positions it as a critical building block in medicinal chemistry. Future research directions include exploring photochemical reactivity and enantioselective modifications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its potential as an antitumor agent . Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit key enzymes involved in tumor growth and proliferation.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that certain imidazo[1,2-a]pyridine derivatives, including those similar to ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, exhibited cytotoxic effects on human cancer cell lines. The mechanism of action was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a desirable building block in drug discovery.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine with ethyl chloroformate under basic conditions. This approach allows for the introduction of the carboxylate functionality while maintaining the integrity of the imidazo[1,2-a]pyridine core structure .
Materials Science
In materials science, compounds with trifluoromethyl groups are known for their thermal stability and hydrophobic properties. This compound can be utilized in the development of advanced materials such as coatings and polymers that require enhanced durability and resistance to environmental degradation.
Summary Table of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Potential antitumor agent targeting PI3K/Akt pathway; cytotoxic effects on cancer cell lines |
Synthetic Intermediate | Building block for heterocyclic compounds; enhances lipophilicity and biological activity |
Materials Science | Used in coatings and polymers for improved thermal stability and hydrophobicity |
Wirkmechanismus
The mechanism by which Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity
- Iodo vs. Chloro Groups : The iodo substituent in the target compound enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions, unlike chloro analogs, which require harsher conditions .
- Trifluoromethyl Positioning : CF₃ at position 2 (target compound) versus position 6 (CAS 1359657-11-6) alters electronic properties. Position 2-CF₃ may enhance steric hindrance, affecting binding to enzymatic targets like PI3K .
Physicochemical Properties
- Metabolic Stability : CF₃ groups generally reduce oxidative metabolism, but the iodo substituent may introduce susceptibility to dehalogenation in vivo .
Biologische Aktivität
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 900019-79-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with 5-(trifluoromethyl)pyridin-2-amine and ethyl bromopyruvate.
- Reaction Conditions : The reaction is conducted in a mixed solvent system, such as methanol and 1,2-dimethoxyethane, at elevated temperatures (approximately 80°C) for a duration of around 14 hours.
- Purification : After the reaction, the product is purified using silica gel column chromatography to yield the desired compound with a reported yield of approximately 42% .
Biological Activity
This compound has been studied for its various biological activities, including:
Anticancer Potential
Compounds containing imidazo[1,2-a]pyridine moieties have been investigated for anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The structural features of this compound may contribute to similar mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antitubercular Agents : A study designed a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives that exhibited low nanomolar MIC values against MTB strains . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold could enhance activity against similar pathogens.
- Cytotoxicity Studies : Research on related imidazo compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membranes . These findings underscore the potential for this compound to exhibit similar effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives like Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
- Methodological Answer : Friedel-Crafts acylation is a key strategy for functionalizing the C-3 position. Optimization involves Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) in anhydrous conditions to achieve high yields (>80%) and purity. Parallel synthesis protocols should avoid heterogeneous mixtures by controlling stoichiometry and reaction time (e.g., 12–24 hours at 80°C under nitrogen) to minimize side products . For iodinated derivatives, electrophilic substitution or transition-metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura) may be employed post-acylation to introduce the iodo group .
Q. How is the purity and structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Analytical techniques include:
- 1H/13C NMR : To verify substitution patterns (e.g., trifluoromethyl protons appear as distinct quartets, and iodinated aromatic protons show deshielding).
- HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z within 2 ppm error).
- HPLC : For purity assessment (>95% using C18 columns with acetonitrile/water gradients).
- X-ray crystallography : Optional for unambiguous structural determination, as seen in related imidazo[1,2-a]pyridine derivatives .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : DMSO is preferred for in vitro studies (stock concentrations: 10–20 mM), diluted in culture media to ≤0.1% v/v to avoid cytotoxicity. For in vivo applications, use DPBS:PEG400:DMSO (4:5:1) to enhance solubility and bioavailability .
Advanced Research Questions
Q. What methodologies are used to evaluate the inhibitory activity of this compound against PI3K/Akt signaling pathways in fibrotic models?
- Methodological Answer :
- In vitro : Treat hepatic stellate cells (HSCs) with 1–10 µM compound for 24–48 hours. Assess apoptosis via Annexin V/PI staining and measure fibrotic mediators (e.g., α-SMA, collagen-I) using qRT-PCR/Western blot. PI3K activity is quantified via ELISA kits targeting phosphorylated Akt (Ser473) .
- In vivo : Administer 5–20 mg/kg/day intraperitoneally in murine fibrosis models (e.g., CCl4-induced). Histopathology (Masson’s trichrome) and serum biomarkers (ALT, AST) are analyzed. Mechanistic validation includes siRNA knockdown of PI3Kα .
Q. How do electronic effects of the iodo and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Trifluoromethyl : Strong electron-withdrawing effect activates the pyridine ring toward electrophilic attack but deactivates it toward nucleophilic substitution.
- Iodo : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 100°C). The bulky trifluoromethyl group may sterically hinder para-substitution, favoring meta-directing pathways. Computational studies (DFT) can predict regioselectivity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Derivative synthesis : Replace the iodo group with bromo/chloro or arylboronate via cross-coupling. Modify the ethyl carboxylate to amides or esters for improved pharmacokinetics.
- Assay panels : Test derivatives in kinase inhibition assays (PI3Kα, β, γ, δ isoforms) and cytotoxicity screens (IC50 in cancer vs. normal cells).
- Docking studies : Use crystal structures of PI3Kα (PDB: 4L23) to model binding interactions. Key residues (e.g., Lys802, Val851) may hydrogen-bond with the carboxylate group .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.